2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)15-8-10-17(11-9-15)25-20(22-23-24-25)28-14(3)19(26)21-16-6-5-7-18(12-16)27-4/h5-14H,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOPAMVVXRYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" typically involves a series of organic reactions, commencing with the formation of the tetrazole ring followed by thioamide linkage formation.
Formation of Tetrazole Ring: : The tetrazole ring is often synthesized through cycloaddition reactions involving azides and nitriles.
Thioamide Linkage Formation:
Industrial Production Methods
In industrial settings, the production of this compound leverages batch or continuous flow processes, ensuring scalability and consistency. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" participates in various chemical reactions:
Oxidation: : It undergoes oxidation reactions, transforming thiol groups into sulfonyl derivatives.
Reduction: : The compound's functional groups are susceptible to reduction, affecting the tetrazole and propanamide moieties.
Substitution: : The aromatic rings enable electrophilic and nucleophilic substitution reactions, modifying the compound's properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: : H₂O₂, KMnO₄.
Reducing Agents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Halogenating agents, nucleophiles.
Major Products
The compound's reactions typically yield derivatives with modified functional groups, enhancing or altering its chemical behavior and application potential.
Scientific Research Applications
"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" has broad scientific research applications:
Chemistry
Catalysis: : It serves as a ligand in catalytic reactions, influencing reaction rates and selectivity.
Biology
Biomolecular Interactions: : The compound's structure allows it to interact with enzymes and proteins, offering insights into biological processes.
Medicine
Pharmaceutical Research: : Its derivatives are explored for therapeutic potentials, including anti-inflammatory and anticancer activities.
Industry
Material Science: : The compound contributes to the development of advanced materials with specific mechanical or electronic properties.
Mechanism of Action
The compound's mechanism of action revolves around its ability to interact with molecular targets such as enzymes and receptors. The tetrazole moiety, in particular, plays a crucial role in binding interactions, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with related compounds:
Functional Implications of Structural Variations
Tetrazole vs. Triazole Cores :
Tetrazoles (4 nitrogen atoms) exhibit greater acidity (pKa ~4.5–5.5) compared to triazoles (pKa ~8–10), making them better carboxylate bioisosteres for ionic interactions in drug-receptor binding . However, triazoles are more thermally stable and less prone to ring-opening reactions .Substituent Effects :
- Methoxy vs. Sulfamoyl Groups : The 3-methoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. In contrast, the sulfamoyl group in the analogue introduces polar sulfonamide (-SO₂NH₂) motifs, reducing logP (~2.0) and enhancing solubility for renal excretion.
- Thiophene vs. Isopropylphenyl : The thiophen-2-yl group in provides electron-rich aromaticity for π-stacking with protein targets, whereas the bulky isopropylphenyl in the target compound may improve selectivity through steric hindrance.
Biological Activity
The compound 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 397.49 g/mol. The structure includes:
- Tetrazole Ring : Known for enhancing biological activity.
- Thioamide Group : Contributes to the reactivity and biological interactions.
- Methoxyphenyl Group : Influences lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The structural components enable it to form hydrogen bonds and engage in π-π interactions, which are critical for binding to biological macromolecules.
Potential Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that the compound may exert analgesic effects through the inhibition of pro-inflammatory cytokines and mediators.
- Enzyme Inhibition : The tetrazole and thioamide functionalities may allow for selective binding to specific enzymes, thereby modulating their activity.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds featuring a thioamide group are often investigated for their anti-inflammatory properties. The compound has shown promise in reducing inflammation and pain through the modulation of inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with other tetrazole derivatives can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-ethoxyphenyl)-1H-tetrazole | Ethoxy group | Moderate antimicrobial |
| 2-(4-isopropylphenyl)-N-acetylacetamide | Acetamide group | Anti-inflammatory |
| 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio) | Chlorophenyl group | Antimicrobial |
Case Studies
While specific case studies focusing exclusively on 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide are sparse, related research on tetrazole derivatives provides insights into their biological activities:
- Study on Tetrazole Derivatives : A study indicated that certain tetrazole derivatives exhibited significant anti-inflammatory and analgesic properties through cytokine modulation.
- Antimicrobial Activity : Research has shown that similar compounds can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial properties.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide?
A stepwise approach is typically employed:
- Step 1 : React 1-(4-isopropylphenyl)-1H-tetrazole-5-thiol with a halogenated propanamide precursor (e.g., bromopropanamide) in PEG-400 solvent under catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) at 70–80°C for 1 hour .
- Step 2 : Monitor reaction progression via TLC. Post-reaction, isolate the product through ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Validation : Confirm purity via melting point analysis and spectroscopic techniques (IR, NMR).
Q. Which spectroscopic techniques are critical for structural characterization?
- IR Spectroscopy : Identify thioether (C–S, ~600–700 cm⁻¹), tetrazole (C=N, ~1450–1600 cm⁻¹), and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
- NMR : Use NMR to resolve aromatic protons (δ 6.5–8.0 ppm), isopropyl methine (δ ~2.9 ppm, multiplet), and methoxy groups (δ ~3.8 ppm, singlet). NMR confirms carbonyl (δ ~170 ppm) and tetrazole carbons (δ ~150 ppm) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilic substitution efficiency compared to propan-2-ol .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, montmorillonite) to reduce side reactions. Adjust pH to stabilize intermediates .
- Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation. Lower temperatures may favor selectivity but prolong reaction time .
Q. How to resolve contradictions between experimental and theoretical spectral data?
- Computational Validation : Use DFT calculations (e.g., Gaussian, ORCA) to simulate NMR/IR spectra and compare with experimental data. Discrepancies may indicate conformational flexibility or impurities .
- Alternative Techniques : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and X-ray crystallography (via SHELXL) to resolve ambiguous stereochemistry .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Derivative Synthesis : Modify substituents on the tetrazole (e.g., 4-isopropylphenyl → 4-fluorophenyl) and amide (e.g., 3-methoxyphenyl → 3-nitrophenyl) groups to assess biological activity trends .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2, kinases) and correlate activity with substituent electronic/hydrophobic properties .
Q. How to perform molecular docking studies to predict binding modes?
- Software Tools : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., COX-2, thrombin).
- Validation : Compare docking poses with crystallographic data (if available) and prioritize binding modes with strong hydrogen bonds (e.g., tetrazole–arginine interactions) and hydrophobic contacts (isopropylphenyl with nonpolar residues) .
Q. How to address polymorphic form discrepancies in crystallographic data?
- Screening Methods : Recrystallize the compound in varied solvents (e.g., ethanol, DCM/hexane) and analyze via XRD to identify polymorphs.
- Refinement : Use SHELXL for high-resolution refinement, focusing on thermal parameters and occupancy factors to resolve disorder .
Q. How to assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
